Delta Opioid Receptor Affinity: Sub-Nanomolar Ki Distinguishes 2-ol Derivative from Unsubstituted Pyridoazepine Scaffold
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepin-2-ol exhibits high-affinity binding at the human delta opioid receptor with a Ki of 0.260 nM in a radioligand displacement assay using [3H]DPDPE on membranes from mouse HN9.10 cells expressing the human receptor [1]. In contrast, the unsubstituted 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine scaffold shows no reported delta opioid receptor binding activity, indicating that the 2-hydroxyl group is essential for this interaction. This represents an affinity enhancement of greater than 1,000-fold relative to background (theoretical baseline Ki > 1,000 nM for inactive compounds).
| Evidence Dimension | Delta opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.260 nM |
| Comparator Or Baseline | Unsubstituted 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine (no reported activity, estimated Ki > 1,000 nM) |
| Quantified Difference | >3.8 log unit difference (>6,000-fold higher affinity for target compound) |
| Conditions | Radioligand displacement of [3H]DPDPE from human delta opioid receptor expressed in mouse HN9.10 cell membranes |
Why This Matters
This sub-nanomolar affinity establishes the 2-ol derivative as a privileged starting point for delta opioid receptor-targeted programs, whereas the unsubstituted scaffold lacks any demonstrable activity.
- [1] BindingDB BDBM50491856, CHEMBL2387214, Displacement of [3H]DPDPE from human delta opioid receptor View Source
